2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through a multi-component reaction involving dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst such as L-proline in an ethanol medium . The reaction conditions are mild, and the products are obtained in high yields without the need for column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multi-component reaction described above. The use of environmentally friendly solvents and catalysts, such as L-proline, would be emphasized to ensure a green and sustainable process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohyd
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H26N4O4/c1-4-34-19-11-5-16(6-12-19)23-20(15-27)25(28)29(17-7-9-18(10-8-17)30(32)33)21-13-26(2,3)14-22(31)24(21)23/h5-12,23H,4,13-14,28H2,1-3H3 |
InChI Key |
LZUUGCOLINBEHE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
Pictograms |
Irritant |
Origin of Product |
United States |
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